molecular formula C9H15NO2 B1276909 tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 73286-70-1

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1276909
CAS No.: 73286-70-1
M. Wt: 169.22 g/mol
InChI Key: YEBDZDMYLQHGGZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used as a precursor in the synthesis of various complex molecules, including natural products and medicinally active compounds .

Mode of Action

N-Boc-3-Pyrroline is primarily used as a building block in organic synthesis. It participates in various chemical reactions to form more complex structures. For instance, it has been used effectively in Heck arylations for the preparation of various 4-aryl endocyclic enecarbamates . The compound’s interaction with its targets typically involves the formation or breaking of chemical bonds, leading to structural changes in the target molecules.

Biochemical Pathways

It has been used in the preparation of regioisomeric 3-hydroxyisoxazolinyl prolines, which are known to be medicinally active . This suggests that the compound may indirectly influence biochemical pathways through its role in the synthesis of bioactive molecules.

Result of Action

For example, it has been used in the synthesis of β-aryl-GABA analogues , which are known to interact with GABA receptors in the nervous system.

Action Environment

The action, efficacy, and stability of N-Boc-3-Pyrroline can be influenced by various environmental factors. For instance, its reactivity in chemical reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. In a biological context, factors such as pH and the presence of other biomolecules could potentially influence its action .

Biochemical Analysis

Biochemical Properties

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions. It is involved in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate and is used in the synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. These interactions are crucial for the compound’s role in organic synthesis and biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its role in biochemical reactions. These interactions facilitate the formation of complex molecules and influence various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can affect its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects on biochemical reactions, while higher dosages may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in medical research .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl 2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDZDMYLQHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408785
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73286-70-1
Record name N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73286-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-Boc-3-Pyrroline in organic synthesis?

A1: N-Boc-3-Pyrroline serves as a versatile precursor for various five-membered nitrogen-containing heterocycles. For instance, it can undergo Heck arylation with diazonium salts, leading to the efficient synthesis of 4-aryl endocyclic enecarbamates and N-Boc-2,4-diaryl 3-pyrrolines. [] This highlights its utility in building diverse molecular scaffolds with potential pharmaceutical applications.

Q2: What are the limitations of current synthetic approaches to N-Boc-3-Pyrroline, and what are potential future directions?

A4: As mentioned, the Delépine reaction, while utilizing a greener solvent, suffers from inherent drawbacks like poor atom economy and the generation of potentially hazardous byproducts like formaldehyde and bis(chloromethyl)ether. [] Future research could focus on developing more sustainable and efficient synthetic routes, potentially exploring alternative catalysts or reaction conditions to minimize waste and enhance atom economy.

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